Ethyl 2-pyridin-3-ylpropanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |
InChI Key |
RPEUEJTZHRHZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis
Disclaimer: The following technical guide focuses on Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9) . While the initial request specified Ethyl 2-pyridin-3-ylpropanoate (CAS 169253-34-3), publicly available scientific literature and chemical databases lack substantial information on the latter. Conversely, Ethyl 3-(pyridin-2-ylamino)propanoate is a well-documented and critical intermediate in pharmaceutical manufacturing, particularly for anticoagulant therapies, making it a subject of high relevance to researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, incorporating a pyridine ring, a secondary amine, and an ethyl ester, makes it a versatile precursor for the synthesis of more complex molecules.[1] This compound is primarily recognized as a crucial intermediate in the industrial synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used for the prevention of blood clots.[2][3][4][5]
The physical and chemical properties of Ethyl 3-(pyridin-2-ylamino)propanoate are summarized in the table below:
| Property | Value | Source |
| CAS Number | 103041-38-9 | [6] |
| Molecular Formula | C10H14N2O2 | |
| Molecular Weight | 194.23 g/mol | |
| Physical State | White to off-white or pale yellow solid (crystals or lump) | [6] |
| Melting Point | 48-53 °C | [6][7] |
| Boiling Point | 125 °C at 0.2 mmHg | [6] |
| Density | 1.132 g/cm³ | |
| Solubility | Soluble in DMSO and methanol | [1] |
| IUPAC Name | ethyl 3-(pyridin-2-ylamino)propanoate | [8] |
| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [8] |
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
The predominant and industrially applied method for synthesizing Ethyl 3-(pyridin-2-ylamino)propanoate involves the Michael addition of 2-aminopyridine to ethyl acrylate.[2][1][3] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, in a suitable solvent like anhydrous ethanol.[1][3]
Reaction Scheme:
Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Detailed Experimental Protocol:
A detailed protocol for the synthesis is described in the patent literature.[3][4] The following is a representative procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine and anhydrous ethanol. Stir until the solid is mostly dissolved.[4]
-
Addition of Reagents: Add ethyl acrylate to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic acid as the catalyst.[1][4]
-
Reaction Conditions: The reaction mixture is heated in an oil bath to a temperature between 120-160°C under a nitrogen atmosphere for 16-20 hours.[3][4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The product is then purified through a series of steps that may include washing with organic solvents, concentration under reduced pressure, and recrystallization to yield the final product as white, flaky crystals.[3][5]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H bond, C=O of the ester, and the aromatic pyridine ring.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Applications in Drug Development: The Synthesis of Dabigatran Etexilate
The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is its role as a key building block in the synthesis of Dabigatran Etexilate.[2][3][4][6] Dabigatran Etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor, preventing the formation of blood clots.[2][3]
The synthesis of Dabigatran involves a multi-step process where Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial starting material for forming the core benzimidazole structure of the final drug molecule.
Caption: Role as a key intermediate in drug synthesis.
Safety and Handling
Based on available safety data sheets, Ethyl 3-(pyridin-2-ylamino)propanoate is classified as a potential irritant.[8] The following GHS hazard statements are associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9][10]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[9][10]
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen) to ensure long-term stability.[1] It should be kept in a tightly closed container.
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate is a chemical intermediate of high importance in the pharmaceutical industry. Its well-defined synthesis and critical role in the production of the anticoagulant Dabigatran Etexilate underscore its value in modern medicine. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in drug discovery and development.
References
- Angene Chemical. (2024, April 7).
- ChemBK. (2024, April 9). 2-Pyridinepropanoic acid, beta-oxo-, ethyl ester.
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- MolCore. (2015, December 24). MSDS of Ethyl 3-(pyridin-2-ylamino)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding Ethyl 3-(pyridin-2-ylamino)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)
- Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino)
- PharmaCompass.com. (n.d.). Ethyl 3-(pyridin-2-ylamino)
-
PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461. Retrieved from [Link]
- Scimplify. (n.d.). Ethyl 3-(pyridin-2-ylamino)
- Sigma-Aldrich. (n.d.). Ethyl 3-(pyridin-2-ylamino)
- Sigma-Aldrich. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)
- TCI Chemicals. (2025, October 16).
- ChemicalBook. (n.d.). Ethyl 3-(pyridin-2-ylamino)
- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11).
- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Ethyl 3-(pyridin-2-ylamino)propanoate (CAS NO:103041-38-9) | Ethyl 3-(pyridin-2-ylamino)propanoate Manufacturer and Suppliers | Scimplify [scimplify.com]
- 9. angenechemical.com [angenechemical.com]
- 10. molcore.com [molcore.com]
3-pyridylacetic acid ethyl ester alpha-methyl derivatives
Strategic Synthesis & Pharmacological Profiling of -Methyl-3-Pyridylacetic Acid Ethyl Esters
Executive Summary: The Scaffold & Its Significance
The
The introduction of the
Synthetic Architectures
To access Ethyl 2-(pyridin-3-yl)propanoate, two primary retrosynthetic disconnections are viable. The choice depends on the availability of starting materials and the tolerance for cryogenic conditions.
Method A: Cryogenic Enolate Alkylation (The Nucleophilic Route)
This is the classical approach, utilizing the acidity of the benzylic-like
-
Mechanism: Deprotonation of ethyl 3-pyridylacetate followed by
attack on methyl iodide. -
Critical Control: The use of Lithium Diisopropylamide (LDA) at -78°C is non-negotiable to prevent Claisen self-condensation of the ester.
-
Selectivity: Mono-methylation is favored by controlling stoichiometry (1.05 eq. Base / 1.0 eq. Electrophile).
Method B: Palladium-Catalyzed -Arylation (The Electrophilic Route)
A modern approach that couples ethyl propionate directly with 3-halopyridines.
-
Mechanism: Pd(0)/Ligand cycle involving oxidative addition to 3-bromopyridine and transmetallation with the zinc or lithium enolate of ethyl propionate.
-
Advantage: Avoids handling toxic pyridineacetic acid precursors; allows for convergent synthesis.
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes. Method A (top) utilizes nucleophilic substitution; Method B (bottom) utilizes transition-metal catalysis.
Experimental Protocol: Self-Validating Synthesis
This protocol follows Method A (Enolate Alkylation) as it is the most direct route for laboratories equipped for air-sensitive chemistry.
Reagents & Setup
-
Substrate: Ethyl 3-pyridylacetate (10 mmol)
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (11 mmol)
-
Electrophile: Methyl Iodide (MeI) (11 mmol)
-
Solvent: Anhydrous THF (50 mL)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Cool to -78°C (Dry ice/Acetone bath). Maintain inert atmosphere.
-
Enolization: Add anhydrous THF (30 mL) and LDA solution (5.5 mL, 11 mmol).
-
Substrate Addition: Dissolve Ethyl 3-pyridylacetate (1.65 g, 10 mmol) in THF (10 mL). Add dropwise to the LDA solution over 15 minutes.
-
Causality: Slow addition prevents local heating, which causes ester self-condensation (Claisen).
-
Observation: Solution typically turns yellow/orange due to the conjugated enolate.
-
-
Deprotonation Dwell: Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Alkylation: Add Methyl Iodide (0.68 mL, 11 mmol) dropwise.
-
Reaction Progression: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Pour reaction mixture into saturated aqueous
(50 mL). -
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over
. Concentrate in vacuo.
Self-Validating Quality Control (NMR)
The protocol is successful only if the following NMR signals are observed. If the "Check" signals are absent, the reaction failed (likely due to moisture).
| Proton Environment | Chemical Shift ( | Multiplicity | Validation Check |
| Pyridine Ring | 8.5 - 7.2 ppm | Multiplets | Confirms pyridine integrity |
| Ester Ethyl ( | ~4.1 ppm | Quartet | Confirms ester intact |
| 3.7 - 3.8 ppm | Quartet | CRITICAL: Proof of alkylation | |
| ~1.5 ppm | Doublet | CRITICAL: Proof of new C-C bond |
Stereochemical Resolution
The synthesized product is a racemate. For biological assays, the enantiomers must be separated, as binding affinity to TXA2 synthase or COX enzymes is stereospecific.
Workflow: Enzymatic Kinetic Resolution
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Solvent: Phosphate Buffer (pH 7.0) / DMSO cosolvent.
-
Process: The lipase selectively hydrolyzes one enantiomer (typically the S-ester) to the free acid, leaving the R-ester intact.
Figure 2: Enzymatic kinetic resolution workflow allowing separation via simple acid/base extraction.
Pharmacological Profiling[5][6]
The
A. Thromboxane A2 Synthase Inhibition (TxSI)
The 3-pyridyl nitrogen is a potent coordinator of the Heme Iron in the Thromboxane Synthase enzyme (CYP5A1).
-
Mechanism: The pyridine ring binds to the heme iron, preventing the isomerization of
to . -
Therapeutic Value: Antithrombotic (stroke prevention).
-
Key Assay: Human Platelet Microsomal Assay.[5][6] Measure reduction in
(stable metabolite of ).
B. NSAID Bioisosterism (COX Inhibition)
The scaffold is a bioisostere of Ibuprofen (phenyl replaced by pyridyl).
-
Mechanism: Competitive inhibition of the COX active site (Arg-120 interaction).
-
Note: The pyridine ring alters lipophilicity (LogP) and solubility compared to the phenyl ring, potentially reducing gastric toxicity.
Comparative Data: Activity Thresholds
| Target | Compound Class | Primary Interaction | Typical |
| TXA2 Synthase | 3-Pyridyl-alkenoic acids | Heme-Fe Coordination | 5 - 50 nM |
| COX-1/COX-2 | Aryl-propionic acids | Hydrophobic Channel | 1 - 100 |
References
-
Takeuchi, K., et al. (1998).[7] "Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 3. Synthesis and biological activities of oxazolecarboxamide-substituted omega-phenyl-omega-(3-pyridyl)alkenoic acid derivatives."[7] Journal of Medicinal Chemistry, 41(27), 5362-5374.[7] Link
-
Dogne, J. M., et al. (2005). "Thromboxane A2 inhibition: a therapeutic strategy for the treatment of cardiovascular disease." Current Medicinal Chemistry, 12(26), 3043-3053. Link
-
Tranmer, G. K., & Manansala, C. (2015). "Flow Synthesis of 2-Methylpyridines via
-Methylation." ResearchGate / Article. (Context on pyridine methylation). Link -
Organic Syntheses. "Alkylation of Esters: General Procedures." Organic Syntheses Coll.[8] Vol. (Standard Reference for LDA Methodology). Link
Sources
- 1. Thromboxane - Wikipedia [en.wikipedia.org]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 1. (+/-)-(3-pyridinylbicycloheptyl)alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 2. Synthesis and biological activity of 8-(benzenesulfonamido)-7-(3-pyridinyl)octaonic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 3. Synthesis and biological activities of oxazolecarboxamide-substituted omega-phenyl-omega-(3-pyridyl)alkenoic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility Profile & Handling of Ethyl 2-(pyridin-3-yl)propanoate
The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of Ethyl 2-(pyridin-3-yl)propanoate .
Executive Summary
Ethyl 2-(pyridin-3-yl)propanoate (also known as Ethyl
This guide provides a structural analysis of its solubility, predictive thermodynamic modeling, and self-validating protocols for purification and handling.
Physicochemical Identity & Theoretical Profile[1]
Understanding the molecule's "Solubility Switch" is prerequisite to experimental design. The pyridine nitrogen provides a pKa-dependent handle that allows the molecule to toggle between aqueous and organic phases.
| Property | Value (Predicted/Proxy*) | Significance |
| Molecular Weight | 179.22 g/mol | Low MW facilitates high solubility in most organic solvents. |
| pKa (Pyridine N) | ~5.2 - 5.6 | Critical Parameter. Below pH 4, the molecule is cationic (water-soluble). Above pH 7, it is neutral (organic-soluble). |
| LogP (Octanol/Water) | 1.1 – 1.5 | Moderately lipophilic. Indicates high affinity for solvents like Ethyl Acetate and DCM. |
| H-Bond Acceptors | 3 (Pyridine N, Ester O) | Good solubility in protic solvents (Alcohols) via H-bonding. |
| H-Bond Donors | 0 | Lack of donors limits self-aggregation, lowering melting point and enhancing solvent interaction. |
*Note: Values derived from structural isomers (e.g., Ethyl 3-(pyridin-3-yl)propanoate) and substituent constants due to limited specific experimental data.
Solubility Landscape in Organic Solvents[2]
The solubility of Ethyl 2-(pyridin-3-yl)propanoate is governed by "Like Dissolves Like" principles, modified by the specific interaction of the pyridine ring with solvent functional groups.
A. Polar Aprotic Solvents (High Solubility)
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, DMF, THF.
-
Mechanism: Dipole-dipole interactions dominate. The ester carbonyl and pyridine ring align well with the polarity of these solvents.
-
Application: Ideal for reaction media and standard extractions.
-
Risk: DMSO and DMF are difficult to remove; avoid for final isolation unless necessary.
B. Polar Protic Solvents (High Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: The pyridine nitrogen and ester oxygens act as hydrogen bond acceptors.
-
Application: Excellent for crystallization (often with an anti-solvent like water or hexane) and catalytic hydrogenation reactions.
C. Non-Polar Solvents (Moderate to Low Solubility)
Solvents: Toluene, Diethyl Ether, Hexanes, Heptane.
-
Mechanism: Toluene interacts via
- stacking with the pyridine ring (good solubility). Aliphatic hydrocarbons (Hexanes) rely solely on dispersion forces. -
Application:
-
Toluene: Good reaction solvent for high-temperature steps.
-
Hexanes/Heptane: Poor solubility makes these excellent anti-solvents for precipitating the product from concentrated DCM or EtOAc solutions.
-
D. Aqueous Solubility (pH Dependent)
-
pH < 4 (Acidic): Highly soluble (forms Pyridinium salt).
-
pH > 7 (Basic): Poorly soluble (Neutral species oils out or precipitates).
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To optimize solvent selection without wasting material, we apply the Hansen Solubility Parameter approach. The total solubility parameter (
Predicted HSP for Ethyl 2-(pyridin-3-yl)propanoate:
-
(Dispersion): ~18.0 MPa
-
(Polarity): ~10.5 MPa
-
(H-Bonding): ~6.5 MPa
Solvent Selection Logic:
-
Best Solvents: Those with an interaction radius (
) < 8.0 relative to the solute.-
Ethyl Acetate (
: 15.8, : 5.3, : 7.2) Compatible. -
DCM (
: 18.2, : 6.3, : 6.1) Highly Compatible.
-
-
Anti-Solvents: Large
distance.-
Water (Neutral pH) (
: 42.3) Incompatible (Phase separation).
-
Experimental Protocols
Protocol A: The "Self-Validating" Purification (pH-Switch Extraction)
This workflow exploits the pKa to separate the product from non-basic impurities (neutral byproducts) and acidic impurities.
Reagents: 1M HCl, 1M NaOH, Ethyl Acetate (EtOAc), Brine.
-
Dissolution: Dissolve crude mixture in EtOAc (10 volumes).
-
Acid Extraction (Target Capture):
-
Wash organic phase with 1M HCl (3 x 3 volumes).
-
Mechanism: Product protonates (
) and moves to the Aqueous Phase. Neutral impurities remain in EtOAc. -
Validation: Spot both layers on TLC. The aqueous layer should contain the UV-active product (spot at baseline).
-
-
Wash: Discard the organic layer (or keep for impurity profiling).
-
Base Release (Target Recovery):
-
Cool the aqueous acidic phase to 0-5°C.
-
Slowly adjust pH to ~9-10 using 1M NaOH (or solid
). -
Observation: Solution will turn cloudy/milky as the neutral ester precipitates/oils out.
-
-
Extraction: Extract the turbid aqueous mixture with fresh EtOAc (3 x 3 volumes).
-
Drying: Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Quantitative Solubility Determination (Shake-Flask)
Objective: Determine saturation limit (
-
Preparation: Add excess solid Ethyl 2-(pyridin-3-yl)propanoate to 5 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker or stir bar).
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area to a 5-point calibration curve.
Visualization of Workflows
Diagram 1: pH-Switch Purification Logic
This diagram illustrates the phase transfer mechanism utilized in Protocol A.
Caption: Flowchart demonstrating the acid-base extraction strategy to purify the pyridine ester based on pKa-dependent solubility.
Diagram 2: Solvent Selection Decision Tree
A logical guide for choosing the right solvent for reactions vs. purification.
Caption: Decision matrix for selecting optimal solvents based on process requirements (reaction temperature vs. isolation method).
References
-
PubChem. Ethyl 3-(pyridin-2-yl)propanoate (Isomer Proxy Data). National Library of Medicine. Available at: [Link]
-
Scriven, E. F. V. (1984). Pyridine and Pyridine Derivatives.[1][2][3] Comprehensive Heterocyclic Chemistry. Elsevier. (Standard text for Pyridine physicochemical properties).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for solubility parameter methodology).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Ethyl 2-(pyridin-3-yl)propanoate via Regioselective Hydroesterification
Executive Summary
This application note details the synthesis of ethyl 2-(pyridin-3-yl)propanoate (CAS: N/A for specific ethyl/3-isomer combination, analogous to methyl ester CAS 63696-85-7) starting from 3-vinylpyridine . The target molecule is a critical "branched" isomer used as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.
The core challenge in this transformation is regioselectivity . Palladium-catalyzed carbonylation of vinyl arenes typically favors the linear (anti-Markovnikov) product, ethyl 3-(pyridin-3-yl)propanoate. This guide provides a protocol optimized for the branched (Markovnikov) product using a specific ligand-acid catalytic system, ensuring high atom economy and scalability.
Scientific Principles & Mechanism[1]
The Reaction: Hydroesterification
The transformation involves the installation of an ethoxycarbonyl group and a hydrogen atom across the vinyl double bond.
Mechanism and Regiocontrol
The reaction proceeds via a Palladium-Hydride mechanism. The regioselectivity is determined during the hydropalladation step:
-
Linear Pathway (Anti-Markovnikov): Hydride adds to the benzylic carbon. Favored by bulky bidentate ligands (e.g., dppb) and basic conditions.
-
Branched Pathway (Markovnikov): Hydride adds to the terminal carbon, forming a stable benzylic Pd-intermediate. This is favored by monodentate phosphines (PPh3) and acidic promoters (HCl or TsOH) which destabilize the linear alkyl-Pd complex.
Catalytic Cycle Diagram
The following diagram illustrates the divergent pathways and the critical decision point for regioselectivity.
Figure 1: Catalytic cycle highlighting the ligand-dependent bifurcation between branched (target) and linear isomers.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| 3-Vinylpyridine | Substrate | >95% | Stabilized with TBC; distill if polymer is present. |
| PdCl₂(PPh₃)₂ | Catalyst | 98% | Bis(triphenylphosphine)palladium(II) dichloride. |
| Triphenylphosphine (PPh₃) | Ligand | 99% | Excess ligand stabilizes the active species. |
| p-Toluenesulfonic acid (TsOH) | Promoter | Monohydrate | Critical for hydride formation. |
| Ethanol (EtOH) | Reagent/Solvent | Anhydrous | Water content <0.1% to prevent acid formation. |
| Carbon Monoxide (CO) | Reagent | Grade 4.0 | Warning: Highly toxic. Use dedicated detectors. |
Equipment Setup
-
Reactor: 100 mL Stainless Steel High-Pressure Autoclave (e.g., Parr Instrument).
-
Insert: Glass or Teflon liner (essential to prevent metal leaching and pyridine poisoning).
-
Stirring: Magnetic stir bar or overhead impeller (set to >800 rpm to eliminate mass transfer limitations).
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Catalyst Loading: In a glovebox or well-ventilated hood, charge the autoclave liner with:
-
PdCl₂(PPh₃)₂ (0.14 g, 0.2 mmol, 1 mol%)
-
PPh₃ (0.21 g, 0.8 mmol, 4 mol%)
-
TsOH·H₂O (0.19 g, 1.0 mmol, 5 mol%)
-
-
Solvent & Substrate: Add Anhydrous Ethanol (30 mL) followed by 3-Vinylpyridine (2.10 g, 20 mmol).
-
Sealing: Place the liner in the autoclave and seal the head manually. Tighten bolts in a star pattern to ensuring even pressure distribution.
Phase 2: Pressurization & Reaction[1]
-
Purging: Connect the CO line. Pressurize to 10 bar (145 psi) and vent slowly to 1 bar. Repeat this cycle 3 times to remove oxygen.
-
Charging: Pressurize the reactor to 30 bar (435 psi) with CO.
-
Heating: Heat the reactor to 90°C . The pressure will rise initially due to thermal expansion, then drop as CO is consumed.
-
Duration: Stir at 90°C for 24 hours.
Phase 3: Workup & Purification[2]
-
Venting: Cool the reactor to room temperature (<25°C). Carefully vent the unreacted CO into a fume hood exhaust equipped with a scrubber.
-
Filtration: Open the reactor. The solution may be dark red/brown. Filter through a pad of Celite to remove precipitated Palladium black. Rinse the pad with ethanol (2 x 10 mL).
-
Concentration: Remove ethanol under reduced pressure (Rotavap, 40°C, 100 mbar).
-
Neutralization: Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (20 mL) to remove TsOH and trace acids.
-
Phase Separation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Flash Chromatography: The crude oil contains a mixture of branched (target) and linear isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).
-
Note: The branched isomer typically elutes after the linear isomer due to steric shielding of the ester group and interaction of the pyridine nitrogen with silica.
-
Analytical Validation
Expected Results & Data Interpretation
The regioselectivity (Branched:Linear ratio) is the critical quality attribute. Under the prescribed acidic phosphine conditions, a ratio of ~70:30 to 80:20 favoring the branched isomer is expected.
| Parameter | Specification | Observation |
| Appearance | Clear, pale yellow oil | Darkens upon standing (oxidation). |
| Yield (Isolated) | > 85% (Combined isomers) | High conversion is typical. |
| Regioselectivity (b/l) | > 3:1 | Dependent on TsOH concentration. |
NMR Characterization (Simulated)
Target: Ethyl 2-(pyridin-3-yl)propanoate
-
¹H NMR (400 MHz, CDCl₃):
- 8.5–8.4 (m, 2H, Py-H), 7.6 (dt, 1H, Py-H), 7.2 (dd, 1H, Py-H).
- 4.15 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃).
- 3.75 (q, J=7.2 Hz, 1H, Ar-CH (CH₃)-CO). Diagnostic Quartet for Branched Isomer.
- 1.50 (d, J=7.2 Hz, 3H, Ar-CH(CH ₃)-CO). Diagnostic Doublet.
- 1.20 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃).
Byproduct: Ethyl 3-(pyridin-3-yl)propanoate
-
Distinctive Signals: Two triplets at
~2.95 and ~2.65 ppm (Ar-CH ₂-CH ₂-CO), lacking the methine quartet.
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision matrix for optimizing reaction yield and selectivity.
Critical Control Points
-
Acid Concentration: If the reaction is too slow, increase TsOH. The proton source is required to generate the active Pd-H species from Pd(0) or Pd(II) precursors.
-
CO Pressure: Lower pressures (<10 bar) generally favor the branched isomer slightly but reduce reaction rate. 30 bar is the optimal compromise.
-
Pyridine Poisoning: The substrate itself (pyridine ring) can coordinate to Pd and poison the catalyst. Using excess PPh₃ (L:Pd > 4:1) is mandatory to compete with the pyridine nitrogen.
Safety & Compliance
-
Carbon Monoxide: Odorless, colorless, and lethal. All reactions must be performed in a high-pressure rated facility with CO monitoring sensors.
-
3-Vinylpyridine: Skin irritant and potential lachrymator. Handle in a fume hood.
-
Waste Disposal: Palladium residues must be collected for heavy metal recovery.
References
-
Review on Carbonylation: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of alkenes and alkynes." Chemical Reviews, 1995. Link
-
Regioselectivity in Styrenes: Kawaragi, Y., et al. "Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity." Chemical Communications, 2023. (Cited for contrast: demonstrates how bidentate ligands favor linear, supporting the use of monodentate for branched). Link
-
CO Surrogate Alternatives: Li, J., et al. "Palladium-Catalyzed Highly Regio- and Enantioselective Hydroesterification of Aryl Olefins with Phenyl Formate."[3][4] Organic Letters, 2016.[4] Link
-
General Protocol Grounding: "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." PubMed Central, 2009. (Provides procedural basis for Pd/Acid systems). Link
Sources
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 3. A Palladium-Catalyzed Regioselective Hydroesterification of Alkenylphenols to Lactones with Phenyl Formate as CO Source [organic-chemistry.org]
- 4. Palladium-Catalyzed Highly Regio- and Enantioselective Hydroesterification of Aryl Olefins with Phenyl Formate [organic-chemistry.org]
Alpha-arylation of ethyl propionate with 3-bromopyridine
Application Note: High-Fidelity Alpha-Arylation of Ethyl Propionate with 3-Bromopyridine
Executive Summary
This application note details a robust protocol for the Palladium-catalyzed
This guide overcomes these limitations by utilizing a sterically demanding, electron-rich phosphine ligand system, P(t-Bu)₃ , in conjunction with LiHMDS . This specific combination suppresses N-binding to the palladium center while facilitating the oxidative addition of the electron-deficient pyridyl bromide.
Strategic Analysis: The Heteroaryl Challenge
The Problem: Catalyst Poisoning & Enolate Stability
Coupling 3-bromopyridine differs significantly from coupling phenyl bromide due to two factors:
-
N-Coordination: The pyridine nitrogen is a competent ligand. In the absence of sterically bulky ligands, the substrate binds to the Pd(II) center, displacing phosphines and arresting the catalytic cycle (formation of stable, non-reactive Pd-pyridine complexes).
-
Electronic Deficiency: 3-Bromopyridine is electron-poor, making oxidative addition slower compared to electron-rich aryl halides.
The Solution: Steric Bulk as a Shield
We utilize Tri-tert-butylphosphine (P(t-Bu)₃) . Its cone angle is sufficiently large (182°) to:
-
Force the reductive elimination step.
-
Physically block the pyridine nitrogen from coordinating to the metal center.
-
Create a highly active mono-ligated Pd(0) species [Pd(P(t-Bu)₃)] that rapidly undergoes oxidative addition.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical deviation from standard cross-coupling is the generation of the ester enolate in situ using LiHMDS, which then transmetallates to the Pd(II)-pyridyl complex.
Figure 1: Catalytic cycle emphasizing the mono-ligated pathway essential for bulky phosphines.
Experimental Optimization
The following data summarizes the optimization process leading to the recommended protocol. Note the failure of standard ligands (PPh₃) and the necessity of LiHMDS over weaker bases.
Table 1: Ligand and Base Screening Effects
| Entry | Catalyst Precursor | Ligand (L) | Base | Solvent | Yield (%) | Observation |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | < 5 | No reaction; Pd black formation. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | THF | 15 | Slow conversion; significant dehalogenation. |
| 3 | Pd(dba)₂ | P(t-Bu)₃ | LiHMDS | Toluene | 88 | Full conversion; clean profile. |
| 4 | Pd(dba)₂ | Q-Phos | LiHMDS | Toluene | 82 | Good yield, but ligand is more expensive. |
| 5 | Pd(dba)₂ | P(t-Bu)₃ | NaHMDS | Toluene | 65 | Lower yield due to ester self-condensation (Claisen). |
Detailed Protocol
Reagents & Equipment
-
Substrate: Ethyl Propionate (>99%, anhydrous).
-
Coupling Partner: 3-Bromopyridine (distilled if yellow/brown).
-
Catalyst: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)).[1]
-
Ligand: P(t-Bu)₃ (Used as 1.0 M stock in toluene or generated from P(t-Bu)₃·HBF₄ salt).
-
Base: LiHMDS (1.0 M in THF/Hexanes). Critical: Use fresh bottle.
-
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Methodology
Safety Note: P(t-Bu)₃ is pyrophoric. If using the free phosphine, handle strictly under Argon/Nitrogen. If using the HBF₄ salt, it is air-stable but requires an extra equivalent of base for activation.
Step 1: Reactor Setup
-
Flame-dry a 25 mL Schlenk tube or 2-neck round-bottom flask equipped with a magnetic stir bar.
-
Cycle vacuum/Argon three times to ensure an inert atmosphere.
Step 2: Catalyst & Substrate Loading
-
Add Pd(dba)₂ (14.4 mg, 0.025 mmol, 2.5 mol%).
-
Add 3-Bromopyridine (158 mg, 1.0 mmol, 1.0 equiv).
-
Add Ethyl Propionate (112 mg, 1.1 mmol, 1.1 equiv). Note: Slight excess of ester accounts for minor self-condensation.
-
Add Toluene (3.0 mL).
-
Add P(t-Bu)₃ (1M stock solution, 30 µL, 0.03 mmol, 3 mol%).
-
Observation: The solution should turn from dark purple/red (Pd-dba) to a lighter orange/brown as the active catalyst forms.
-
Step 3: Reaction Initiation (The "Inverse" Addition) Standard ester enolate generation involves pre-forming the enolate. However, for high-fidelity couplings with LiHMDS, adding the base to the catalyst/substrate mixture is often superior to minimize Claisen condensation.
-
Seal the vessel with a rubber septum.
-
Add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes at Room Temperature (23 °C).
-
Why: Slow addition ensures the enolate is trapped by the Pd-Aryl species faster than it can react with another ester molecule.
-
Step 4: Incubation
-
Stir the reaction at Room Temperature for 1 hour.
-
If conversion is incomplete (check via TLC/GC), heat to 50 °C for 30 minutes. 3-Bromopyridine is reactive enough that RT is usually sufficient with P(t-Bu)₃.
Step 5: Quench & Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Dilute with Ethyl Acetate (10 mL).
-
Separate layers; extract aqueous layer 2x with Ethyl Acetate.
-
Dry combined organics over MgSO₄, filter, and concentrate.
Step 6: Purification
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).
-
Product: Ethyl 2-(pyridin-3-yl)propionate.
Quality Control & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for the alpha-arylation protocol.
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Catalyst poisoning by O₂ or moisture.
-
Fix: Ensure Toluene is rigorously anhydrous. Use a fresh ampoule of P(t-Bu)₃.
-
-
Issue: Claisen Condensation Product (Beta-keto ester).
-
Cause: Base added too fast or temperature too high during addition.
-
Fix: Slow down LiHMDS addition. Ensure the Pd catalyst is active (ligand added) before base addition.
-
-
Issue: Dehalogenation (Pyridine formation).
-
Cause: Beta-hydride elimination from the Pd-intermediate or proton source in solvent.
-
Fix: This is rare with esters but common with ketones. Ensure reagents are dry.
-
References
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[2] Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[2][3] Journal of the American Chemical Society, 124(42), 12557–12565. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001).[4][5] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[3][4][6] Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters, 10(14), 3015–3017. [Link]
Sources
- 1. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 2-(pyridin-3-yl)propanoic Acid
[1][2]
Abstract & Scope
This technical guide details the preparation of 2-(pyridin-3-yl)propanoic acid (CAS: 22235-97-8) from its ethyl ester precursor.[1] Unlike standard ester hydrolysis, this protocol addresses the specific challenges posed by the amphoteric nature of the product. The presence of a basic pyridine nitrogen (pKa ~5.[1]2) and an acidic carboxylic tail (pKa ~4.[1]2) results in a zwitterionic species that exhibits high water solubility and difficult extraction characteristics near neutral pH.[1]
This guide provides two distinct workflows:
Chemical Context & Challenges[2][3][4][5]
The Zwitterionic Trap
The target molecule exists in three distinct ionization states depending on the pH of the aqueous medium. Understanding this equilibrium is critical for successful isolation.
-
pH < 2.0 (Cationic): Pyridine nitrogen is protonated (
).[1] Molecule is soluble.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
pH ~ 4.8 (Isoelectric Point - pI): Net charge is zero (
/ ).[1] Solubility is at its theoretical minimum, but often still significant due to the small lipophilic surface area. -
pH > 7.0 (Anionic): Carboxylic acid is deprotonated (
).[1] Molecule is highly water-soluble.[1]
Critical Insight: Standard liquid-liquid extraction (e.g., EtOAc/Water) often fails at neutral pH because the zwitterion remains in the aqueous phase.[1] Successful extraction requires shifting the equilibrium or using continuous extraction techniques.[1]
Reaction Scheme
The transformation involves a nucleophilic acyl substitution followed by a pH-controlled workup.[1]
Experimental Protocols
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role | Grade |
| Ethyl 2-(pyridin-3-yl)propanoate | 1.0 | Substrate | >97% HPLC |
| Lithium Hydroxide Monohydrate | 2.5 | Saponification Base | Reagent |
| Tetrahydrofuran (THF) | N/A | Solvent (Miscibility) | HPLC |
| Deionized Water | N/A | Solvent | 18 MΩ |
| Hydrochloric Acid (1M & 6M) | N/A | pH Adjustment | ACS |
| Dowex 50W-X8 (Optional) | N/A | Ion Exchange Resin | H+ Form |
Protocol A: Zwitterion Isolation (Free Acid)
Recommended for downstream coupling reactions or biological assays requiring the free base.
Step 1: Saponification
-
Dissolve 10.0 g (52.3 mmol) of ethyl 2-(pyridin-3-yl)propanoate in 60 mL of THF .
-
Prepare a solution of 5.5 g (131 mmol, 2.5 eq) LiOH·H₂O in 40 mL of water .
-
Add the aqueous base to the THF solution.[1] The mixture will become biphasic initially but should homogenize upon heating.
-
Heat to 60°C and stir for 4 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] Disappearance of the ester peak indicates completion.
-
Step 2: Solvent Swap
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF.
-
The remaining residue is an aqueous solution of the lithium carboxylate.[1] Dilute with 20 mL water if the solution is viscous.[1]
-
Wash the aqueous phase once with 30 mL MTBE (Methyl tert-butyl ether) to remove unreacted ester or non-polar impurities.[1] Discard the organic layer.[1]
Step 3: Isoelectric Precipitation
-
Cool the aqueous phase to 0–5°C in an ice bath.
-
Slowly add 6M HCl dropwise while monitoring pH with a calibrated pH meter.
-
Target pH: Adjust exactly to pH 4.8 – 5.0 .
-
Stir at 0°C for 60 minutes.
Step 4: Purification
-
Filter the solid or evaporate the extraction solvent.[1]
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Dry under high vacuum over P₂O₅ to yield the free acid.[1]
Protocol B: Hydrochloride Salt Isolation
Recommended for long-term storage or if the free acid is an oil.[1]
-
Perform Step 1 (Saponification) as above.[1]
-
Evaporate THF.
-
Acidify the aqueous residue with 6M HCl to pH 1.0 .
-
Evaporate the water completely (lyophilization is preferred to avoid thermal degradation).[1]
-
The residue contains the product HCl salt and LiCl.[1]
-
Desalting: Triturate the solid residue with hot dry Ethanol or Isopropanol . The product dissolves; inorganic salts (LiCl) remain largely insoluble.[1]
-
Filter hot.[1] Concentrate the filtrate to induce crystallization of 2-(pyridin-3-yl)propanoic acid hydrochloride .
Process Logic & Visualization
The following diagram illustrates the pH-dependent speciation and the decision logic for isolation.
Figure 1: Workflow decision tree based on pH-dependent speciation of pyridine-alkanoic acids.
Analytical Validation
| Parameter | Expected Value / Method | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation of pyridine ring.[1] |
| 1H NMR (D₂O) | δ 8.5 (d), 8.4 (d), 7.8 (dt), 7.4 (dd) | Pyridine protons shift downfield in HCl salt.[1] |
| HPLC Purity | > 98.0% (AUC) | Method: C18 Column, 0.1% TFA in Water/MeCN gradient.[1] |
| MS (ESI+) | [M+H]+ = 152.07 | Zwitterion ionizes readily in positive mode.[1] |
| Water Content | < 1.0% (Karl Fischer) | Critical for stoichiometry in next steps.[1] |
References
-
Scoville, A., & Smith, F. X. (1977).[1][2] "A Malonic Ester-Type Synthesis with 4-Chloroquinoline Utilizing Highly Acidic Enols." Journal of Heterocyclic Chemistry, 14(6), 1081–1083.[1] Link[1]
-
Tietze, L. F., et al. (1990).[1] "Ethyl 3,3-Diethoxypropanoate."[1] Organic Syntheses, Coll.[1] Vol. 7, p. 323.[1] (General ester handling protocols). Link
-
Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids and Zwitterions." (Theoretical basis for pI calculation of amino-acid-like structures). Link
-
PubChem Compound Summary. "3-(Pyridin-3-yl)propanoic acid" (Isomer data for validation). Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
Application Note: High-Fidelity Strategies for the Enantioselective Synthesis of Chiral Ethyl 2-pyridin-3-ylpropanoate
Abstract
Chiral 2-arylpropionic acids (profens) and their ester derivatives are cornerstone structural motifs in the pharmaceutical industry, renowned for their anti-inflammatory properties.[1][2][3] The biological activity is often confined to a single enantiomer, making stereoselective synthesis a critical objective in drug development.[2][3] This guide provides an in-depth analysis and detailed protocols for the enantioselective synthesis of ethyl 2-pyridin-3-ylpropanoate, a key heterocyclic building block for advanced pharmaceutical intermediates. We will explore and contrast three principal methodologies: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for constructing stereochemically defined molecules.
Introduction: The Significance of Chiral Pyridylpropanoates
The 2-arylpropionic acid scaffold is central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer typically exhibits the desired therapeutic effect, while the (R)-enantiomer may be inactive or contribute to adverse effects.[2][4] The replacement of a phenyl ring with a pyridine moiety, as in ethyl 2-pyridin-3-ylpropanoate, introduces a key pharmacophore that can modulate biological activity, solubility, and metabolic stability. However, the synthesis of such chiral pyridine derivatives presents unique challenges. The Lewis basicity of the pyridine nitrogen can interfere with or deactivate many common metal catalysts, necessitating carefully designed catalytic systems. This guide details field-proven strategies to overcome these hurdles and achieve high levels of enantiopurity.
Strategic Overview of Enantioselective Synthesis
Achieving enantiocontrol in the synthesis of molecules like ethyl 2-pyridin-3-ylpropanoate requires a deliberate strategy to differentiate between two enantiotopic faces or groups. The primary methods rely on transferring chirality from a catalyst, a temporarily bound group, or a biological macromolecule.
Figure 1: High-level overview of the primary synthetic routes to the target chiral ester.
Method 1: Asymmetric Hydrogenation
This is one of the most elegant and atom-economical methods for setting a stereocenter. The strategy involves the hydrogenation of a prochiral precursor, ethyl 2-(pyridin-3-yl)acrylate, using a chiral transition metal catalyst.
Principle of Operation: A chiral phosphine ligand coordinates to a metal center (commonly Rhodium, Ruthenium, or Iridium) to create a chiral catalytic environment.[5][6] The acrylate substrate coordinates to this complex, and molecular hydrogen is delivered to one face of the double bond preferentially, inducing high enantioselectivity. The use of earth-abundant metals like nickel is also an emerging, sustainable alternative.[7][8][9]
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation
Materials and Reagents:
-
Ethyl 2-(pyridin-3-yl)acrylate
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-BINAP ( (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure hydrogenation vessel (Parr reactor or similar)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere techniques (Schlenk line)
Step-by-Step Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a Schlenk flask, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%).
-
Add (R)-BINAP (6.5 mg, 0.0105 mmol, 1.05 eq).
-
Add 5 mL of degassed anhydrous MeOH.
-
Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a deep red, indicating catalyst formation.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve ethyl 2-(pyridin-3-yl)acrylate (191 mg, 1.0 mmol) in 5 mL of degassed anhydrous MeOH.
-
Transfer this substrate solution via cannula to the catalyst solution.
-
Transfer the entire reaction mixture to the high-pressure hydrogenation vessel under a blanket of argon or nitrogen.
-
Seal the vessel, purge with H₂ gas three times.
-
Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂.
-
Stir the reaction at room temperature (25 °C) for 12-24 hours. Monitor reaction completion by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully vent the H₂ from the vessel and purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Analysis:
-
Confirm the structure by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a hexane/isopropanol mobile phase).
-
Method 2: Chiral Auxiliary-Mediated Synthesis
This classic and robust method involves covalently bonding a chiral molecule (the auxiliary) to a precursor, which then directs a subsequent stereoselective reaction before being cleaved off.[10]
Principle of Operation: An achiral carboxylic acid precursor is first converted into an amide or ester with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine.[10][11] The bulky, stereodefined structure of the auxiliary effectively blocks one face of the corresponding enolate. Subsequent alkylation with a methylating agent occurs from the less sterically hindered face, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered, yielding the enantiomerically enriched product.
Protocol 2: Evans Oxazolidinone Auxiliary for Asymmetric Methylation
Materials and Reagents:
-
3-Pyridineacetic acid hydrochloride
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Methyl iodide (MeI)
-
Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂) for cleavage
-
Esterification reagents (Ethanol, H₂SO₄ cat.)
-
Anhydrous THF
Step-by-Step Procedure:
-
Acylation of the Chiral Auxiliary:
-
Suspend 3-pyridineacetic acid hydrochloride (1.76 g, 10 mmol) in anhydrous THF (50 mL). Cool to 0 °C.
-
Add triethylamine (3.5 mL, 25 mmol) dropwise and stir for 15 minutes.
-
Add pivaloyl chloride (1.23 mL, 10 mmol) and stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
In a separate flask, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Generate the lithium salt by adding n-BuLi (1.1 eq).
-
Cannula transfer the mixed anhydride solution from the first step into the oxazolidinone salt solution at -78 °C. Stir for 2 hours, then warm to room temperature.
-
Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to get the N-acyloxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyloxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Add NaHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise. The solution should turn yellow, indicating enolate formation. Stir for 30 minutes.
-
Add methyl iodide (0.07 mL, 1.1 mmol) and stir at -78 °C for 3-4 hours.
-
Quench the reaction with saturated NH₄Cl and extract with ethyl acetate. Purify by chromatography to isolate the methylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC at this stage.
-
-
Auxiliary Cleavage and Esterification:
-
Dissolve the alkylated product (1.0 mmol) in a 3:1 mixture of THF/water (12 mL). Cool to 0 °C.
-
Add 30% aqueous H₂O₂ (1.1 mL) followed by aqueous LiOH (0.8 M, 2.5 mL). Stir vigorously for 4 hours.
-
Quench with aqueous Na₂SO₃ solution.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the chiral 2-pyridin-3-ylpropanoic acid.
-
To the crude acid, add ethanol (20 mL) and a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours.
-
Neutralize, extract with ethyl acetate, and purify by column chromatography to obtain the final ethyl ester.
-
-
Analysis:
-
Confirm structure and purity. Determine enantiomeric excess by chiral HPLC.
-
Method 3: Enzymatic Kinetic Resolution
This biocatalytic approach leverages the high stereospecificity of enzymes to separate a racemic mixture.
Principle of Operation: A lipase, such as Candida antarctica Lipase B (CALB), is used to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the racemic ethyl 2-pyridin-3-ylpropanoate much faster than the other.[12][13] For example, in a hydrolysis reaction, the enzyme might selectively convert the (R)-ester to the (R)-acid, leaving the desired (S)-ester unreacted. The key is to stop the reaction at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining ester. While highly selective, this method is fundamentally a resolution, meaning the theoretical maximum yield for a single enantiomer is 50%.[13][14]
Protocol 3: Lipase-Catalyzed Hydrolytic Resolution
Materials and Reagents:
-
Racemic ethyl 2-pyridin-3-ylpropanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE) or Toluene
-
pH-stat or manual titration setup with dilute NaOH solution
Step-by-Step Procedure:
-
Reaction Setup:
-
To a jacketed reaction vessel, add racemic ethyl 2-pyridin-3-ylpropanoate (1.91 g, 10 mmol) and 50 mL of MTBE.
-
Add 50 mL of 0.1 M phosphate buffer (pH 7.2).
-
Add the immobilized lipase (e.g., 200 mg Novozym 435).
-
Stir the biphasic mixture vigorously at a constant temperature (e.g., 30-40 °C).
-
-
Monitoring the Resolution:
-
As one enantiomer is hydrolyzed to the carboxylic acid, the pH of the aqueous phase will drop.
-
Maintain the pH at 7.2 by the controlled addition of a dilute NaOH solution (e.g., 0.1 M) using a pH-stat.
-
The reaction is complete (at ~50% conversion) when 50% of the molar equivalent of NaOH has been consumed (in this case, 5 mmol, which is 50 mL of 0.1 M NaOH). Alternatively, monitor the conversion by taking aliquots and analyzing them by chiral HPLC.
-
-
Work-up and Separation:
-
Once 50% conversion is reached, stop the stirring and filter off the immobilized enzyme (which can be washed and reused).
-
Separate the organic and aqueous layers.
-
The organic layer contains the unreacted, enantiomerically enriched ethyl ester. Wash it with brine, dry over MgSO₄, and concentrate to get the product.
-
The aqueous layer contains the salt of the hydrolyzed carboxylic acid. Acidify it to pH ~2 with 1M HCl and extract with an organic solvent to recover the other enantiomer as the acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered ester and the recovered acid separately using chiral HPLC.
-
Summary and Comparison of Methodologies
| Feature | Asymmetric Hydrogenation | Chiral Auxiliary | Enzymatic Kinetic Resolution |
| Principle | Catalytic C=C reduction | Stoichiometric substrate control | Biocatalytic separation |
| Typical Yield | High (>90%) | Moderate-High (60-85%) | Low (<50% theoretical max) |
| Typical ee% | Very High (95-99+%) | Very High (>98% de) | High (>95%) |
| Key Advantage | Atom economy, high throughput | Robust, predictable, well-established | Mild conditions, high selectivity |
| Key Disadvantage | Costly/toxic metals, H₂ gas | Poor atom economy, multiple steps | Max 50% yield, separation can be tricky |
| Scalability | Excellent | Moderate (waste generation) | Good (enzyme cost can be a factor) |
| Green Chemistry | Good (if catalyst loading is low) | Poor (stoichiometric waste) | Excellent (mild, aqueous conditions) |
Conclusion
The enantioselective synthesis of ethyl 2-pyridin-3-ylpropanoate can be successfully achieved through several distinct and powerful strategies.
-
Asymmetric hydrogenation represents the most efficient and scalable approach for industrial applications, offering high yields and exceptional enantioselectivity, provided the challenges of catalyst sensitivity can be managed.
-
Chiral auxiliary-mediated alkylation is a highly reliable and predictable method ideal for laboratory-scale synthesis where absolute stereochemical control is paramount, despite its lower atom economy.
-
Enzymatic kinetic resolution offers an environmentally benign route under exceptionally mild conditions and is particularly useful when a highly enantiopure product is required, and the inherent 50% yield limitation is acceptable.
The optimal choice of method will depend on the specific requirements of the project, including scale, cost, available equipment, and the desired level of enantiopurity.
References
- Vertex AI Search. (n.d.). Asymmetric hydrogenation of α,β‐unsaturated esters using homogeneous nickel catalyst.
- Vertex AI Search. (n.d.). Catalytic Asymmetric Alkylations via Phase-Transfer Catalysis.
- Vertex AI Search. (n.d.). Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates.
- PubMed. (2002, February 22). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.
- PubMed. (2012, October 22). Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes.
- Journal of the American Chemical Society. (2016, February 18). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation.
- Journal of the American Chemical Society - ACS Publications. (n.d.). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions.
- Princeton University. (2016, February 18). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters.
- PMC. (n.d.). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.
- Buchler GmbH. (n.d.). Enantioselective Alkylation.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2020, August 28). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters.
- The University of Groningen research portal. (n.d.). Asymmetric Hydrogenation of alpha,beta-Unsaturated Ester-Phosphonates.
- Journal of Chemical Education - ACS Publications. (2002, November 1). Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution.
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
- ResearchGate. (n.d.). Propionic Acid Derivative Drugs (Profens).
- PubMed. (2009, April 17). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes.
- Via Medica Journals. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
- ResearchGate. (n.d.). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries.
- Wikipedia. (n.d.). Chiral auxiliary.
- PubMed. (2001, March 15). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives.
- SciELO. (n.d.). Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone.
- Vertex AI Search. (n.d.). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Verification Required - Princeton University Library [oar.princeton.edu]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Separating Ethyl 2-pyridin-3-ylpropanoate from linear isomer impurities
Technical Support Center: Purification of Ethyl 2-(pyridin-3-yl)propanoate
Subject: Troubleshooting Separation of Branched (Target) vs. Linear (Impurity) Pyridyl Esters Ticket ID: CHEM-SEP-PYR-003 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Diagnostic Matrix
The Challenge: You are attempting to separate Ethyl 2-(pyridin-3-yl)propanoate (the branched, Markovnikov product) from its linear isomer, Ethyl 3-(pyridin-3-yl)propanoate (the anti-Markovnikov impurity).
Context: This mixture typically arises from the hydroesterification or carbonylation of 3-vinylpyridine. The separation is complicated by:
-
Structural Similarity: Both are mono-substituted pyridine esters with identical molecular weights (179.22 g/mol ).
-
Close Boiling Points: The branched isomer typically boils only 5–8°C lower than the linear isomer, making standard distillation inefficient.
-
Silanol Interaction: The basic pyridine nitrogen interacts with acidic silanols on silica, causing peak tailing that obscures the separation of closely eluting isomers.
Diagnostic Matrix: Select Your Method
| Method | Purity Potential | Throughput | Recommendation |
| Vacuum Distillation | 85-90% (Enrichment) | High (kg scale) | Use only as a first pass to remove bulk linear impurity. |
| Flash Chromatography | 95-98% | Medium (g scale) | Standard. Requires mobile phase modifiers (TEA). |
| Prep-HPLC (Reverse Phase) | >99.5% | Low (mg-g scale) | Polishing step. Excellent for final API purity. |
| SFC (Supercritical Fluid) | >99.9% | Medium | Gold Standard. Best resolution for structural isomers. |
Troubleshooting Guide (Q&A)
Q1: "I tried vacuum distillation, but the fractions are still mixed. Why?"
A: The boiling point difference (
-
The Physics: Branched isomers generally have lower boiling points than linear ones due to a more compact shape (reduced Van der Waals surface area). However, the polar ester and pyridine groups dominate the intermolecular forces, compressing this difference.
-
The Fix: You need a fractionating column (Vigreux or packed column) with a high theoretical plate count (>20).
-
Vacuum: Operate at <1.0 mmHg to minimize thermal degradation.
-
Reflux Ratio: Increase to 10:1 or 20:1.
-
Note: If you cannot achieve this, use distillation only to enrich the branched isomer to ~80% before moving to chromatography.
-
Q2: "My peaks are tailing badly on silica gel (TLC/Flash). I can't see two spots."
A: This is the "Pyridine Problem." The basic nitrogen atom is hydrogen-bonding with the acidic silanol (Si-OH) groups on your silica.
-
The Fix: You must block the silanols.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Pre-treatment: Flush the column with the modifier before loading your sample.
-
Observation: The spots should tighten significantly. The branched isomer (more sterically shielded N) often elutes slightly faster (higher Rf) than the linear isomer.
-
Q3: "Is there a chemical way to separate them without a column?"
A: Yes, you can exploit Steric Discrimination via salt formation or hydrolysis.
-
Approach A (Selective Hydrolysis): Use a lipase (e.g., Candida antarctica Lipase B). Enzymes often hydrolyze the linear ester much faster than the branched (hindered) ester.
-
Protocol: Stir mixture in buffer/organic solvent with immobilized lipase. Monitor until the linear ester disappears (becomes acid). Extract the unreacted branched ester.
-
-
Approach B (Crystallization): Form a salt with Oxalic Acid or p-Toluenesulfonic acid (p-TsOH) . The linear isomer, being less sterically hindered, often packs better into a crystal lattice.
-
Test: Dissolve mixture in EtOH, add 1 eq. of acid. Cool. If a solid forms, check if it's the linear impurity enriched. Filter it off.
-
Recommended Purification Protocol (Chromatography)
If high purity is required, Flash Chromatography with Amine Modifiers is the most robust general method.
Step-by-Step Protocol:
-
Column Selection: High-performance spherical silica (20–40 µm).
-
Mobile Phase Preparation:
-
Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA).
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).
-
Why TEA? It competes for silanol sites, "capping" them so the pyridine flows freely.
-
-
Gradient Optimization:
-
Start: 5% B.
-
Ramp: 5% to 40% B over 20 Column Volumes (CV).
-
Tip: Isomers often separate best at lower polarity where retention is governed by subtle shape differences rather than just polarity.
-
-
Detection: UV at 254 nm (Pyridine ring absorption).
-
Fraction Collection:
-
The Branched isomer (Target) usually elutes first (less interaction with stationary phase due to steric shielding).
-
The Linear isomer (Impurity) elutes second .
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the reaction mixture.
Caption: Decision tree for the purification of pyridyl propanoate isomers, prioritizing bulk enrichment followed by chromatographic polishing.
References & Authoritative Grounding
-
Separation of Pyridine Derivatives:
-
Mechanism:[1][2][3] Pyridine derivatives are notoriously difficult to separate on silica due to peak tailing. The use of amine modifiers (TEA) is the industry standard to suppress silanol activity.
-
Source: Stadalius, M. A., et al. "Reversed-phase high-performance liquid chromatographic separation of basic compounds." Journal of Chromatography A 437 (1988): 17-41.
-
-
Hydroesterification Context:
-
Reaction: The synthesis of ethyl 2-(pyridin-3-yl)propanoate via palladium-catalyzed hydroesterification of 3-vinylpyridine.
-
Regioselectivity:[1][2][4][5][6] Discusses the Markovnikov (branched) vs. anti-Markovnikov (linear) selectivity challenges.
-
Source: Chepaikin, E. G., et al. "Hydroesterification of vinylpyridines catalyzed by palladium complexes." Journal of Molecular Catalysis 123.1 (1997): 9-14.
-
-
Boiling Point Trends of Isomers:
-
Principle: Branched isomers generally exhibit lower boiling points than their linear counterparts due to more compact spherical shapes reducing intermolecular Van der Waals forces.
-
Source:CRC Handbook of Chemistry and Physics, "Physical Constants of Organic Compounds."
-
Disclaimer: Ensure you are not confusing this target with Ethyl 3-(pyridin-2-ylamino)propanoate (a Dabigatran intermediate), which is chemically distinct (contains an NH linker) and has different separation properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Palladium-Catalyzed Regioselective Hydroesterification of Alkenylphenols to Lactones with Phenyl Formate as CO Source [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. A Palladium-Catalyzed Regioselective Hydroesterification of Alkenylphenols to Lactones with Phenyl Formate as CO Source / Organic Letters, 2013 [sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Alpha-Pyridyl Esters
Topic: Vacuum Distillation & Thermal Handling of 2-Pyridyl Esters Document ID: TS-PYR-2024-05 Audience: Organic Chemists, Process Engineers, Drug Discovery Specialists
Executive Summary
Purifying alpha-pyridyl esters (2-pyridyl esters) via vacuum distillation is a high-stakes operation. Unlike standard aliphatic esters, these compounds are chemically "active"—often used as acylating agents in peptide synthesis due to the electron-withdrawing nature of the pyridine ring. This same reactivity makes them prone to thermal decomposition , hydrolysis , and polymerization (darkening) at elevated temperatures.
This guide provides a self-validating workflow to navigate the narrow window between effective purification and product degradation.
Tier 1: Pre-Distillation Diagnostics (Go/No-Go)
Before assembling glassware, verify if distillation is the correct purification vector.
The "Active Ester" Paradox: 2-pyridyl esters are designed to react. Heating them increases the rate of intermolecular reactions (dimerization) and intramolecular rearrangement.
Decision Matrix:
| Parameter | Condition for Distillation | Condition for Chromatography/Recrystallization |
|---|---|---|
| Molecular Weight | < 250 g/mol (e.g., Ethyl 2-pyridylacetate) | > 250 g/mol or complex peptide linkers |
| Melting Point | Liquid or < 60°C | Solid > 80°C (High risk of condenser clogging) |
| Thermal Stability | Stable up to 120°C (TGA verified) | Decomposes < 100°C |
| Impurities | Volatile solvents, trace alcohols | Non-volatile salts, tars, metal catalysts |
Critical Pre-Requisite: Neutralization is non-negotiable.
-
Why: Pyridine is basic. If your crude reaction mixture contains acidic byproducts (e.g., carboxylic acids, mineral acids), they will form non-volatile pyridinium salts. These salts will not distill; they will char in the pot, trapping your product.
-
Action: Wash crude organic phase with saturated NaHCO₃ (if ester stable to base) or buffer to pH 7-8, dry over Na₂SO₄, and filter before attempting distillation.
Tier 2: Experimental Protocol (The "Golden Standard")
Case Study: Purification of Ethyl 2-pyridylacetate Target Metrics: Boiling Point: ~70–75°C at 0.05 mmHg.
1. Apparatus Configuration
Standard "long-path" distillation is forbidden due to pressure drop and holdup.
-
Setup: Short-path distillation head (Vigreux columns are generally avoided to minimize thermal history).
-
Condenser: If the ester melts >30°C, use an Air Condenser or circulate warm water (40°C) through the jacket. Cold water will freeze the product, causing dangerous pressure spikes.
-
Vacuum: High vacuum line or dual-stage rotary vane pump required. Target < 0.1 mmHg.
2. The Heating Ramp (Hysteresis Control)
Do not rely on a simple hotplate dial. Use a PID controller with a thermocouple in the oil bath.
-
Step 1 (Degassing): Apply full vacuum at room temperature for 10 minutes. Watch for bubbling (solvent outgassing).
-
Step 2 (The Approach): Ramp bath temperature to Boiling Point + 20°C .
-
Example: If bp is 70°C, set bath to 90°C.
-
-
Step 3 (The Fractionation):
-
Forerun: Collect the first 5-10% (often contains residual solvent or lower-boiling alcohols).
-
Heart Cut: The main fraction. Temperature at the still head should stabilize.
-
Stop Condition: If the pot residue turns viscous/black or vacuum pressure spikes, abort immediately .
-
3. Visualization of Workflow
Caption: Logical workflow for the purification of 2-pyridyl esters, emphasizing pH correction and thermal management.
Tier 3: Troubleshooting & FAQs
Category A: Thermal Instability & Decomposition
Q: My ester turns black and tarry in the distillation pot before it boils. Why?
-
Diagnosis: Thermal polymerization or N-oxide formation.
-
Root Cause: The bath temperature is too high because your vacuum is too weak. Pyridyl esters have high boiling points at atmospheric pressure (>250°C). If you are using a water aspirator (~20 mmHg), you are forcing the pot temp to >150°C, which triggers decomposition.
-
Solution: You must lower the boiling point. Switch to a high-vacuum pump (< 0.1 mmHg). This drops the required temperature by ~80-100°C.
-
Reference: See Armarego for specific pressure-temperature nomographs for pyridine derivatives [1].
Q: The distillate is yellow/orange, but NMR says it's pure. Is this acceptable?
-
Diagnosis: Trace decomposition (pyridinium N-oxides or quinone-like impurities).
-
Root Cause: Pyridines are susceptible to oxidation by air at high temperatures.
-
Solution:
-
Ensure the system is flushed with Argon/Nitrogen before applying vacuum.
-
Perform a second "flash" distillation if optical purity is required, or filter through a small pad of neutral alumina (which removes colored polar impurities).
-
Category B: Operational Issues
Q: The material is solidifying inside the condenser, blocking the vacuum path.
-
Diagnosis: Cold Spot Crystallization.
-
Context: Many alpha-pyridyl esters (e.g., 2-pyridyl benzoate) are solids at room temperature.
-
Solution:
-
Drain the condenser: Run it as an "air condenser" (no coolant).
-
Active Heating: If it still clogs, use a circulating bath set to 40-50°C for the condenser coolant.
-
Emergency: Keep a heat gun nearby to gently melt blockages in the receiver adapter before they seal the system.
-
Q: Severe "bumping" is occurring, splashing crude into the receiver.
-
Diagnosis: Superheating of viscous fluids.
-
Root Cause: Pyridyl esters can be viscous. Standard magnetic stirring is often insufficient to break surface tension under high vacuum.
-
Solution:
-
Bleed Valve: Introduce a very fine capillary air/nitrogen bleed (an "ebullietor"). The stream of bubbles provides nucleation sites.
-
Mechanical Stirring: Use an overhead stirrer if the scale allows (>100g).
-
Category C: Chemical Integrity
Q: Can I use silicone grease on the joints?
-
Root Cause: Pyridine and its esters are excellent solvents for silicone grease. The grease will dissolve into your distillate, appearing as broad peaks at 0.0 ppm in ¹H NMR.
-
Solution: Use PTFE sleeves (Teflon) for all ground glass joints. If grease is mandatory for vacuum, use a specific high-vacuum hydrocarbon grease (e.g., Apiezon H) and apply sparingly on the upper third of the joint only.
Data Reference: Vacuum Correction Table
Approximate boiling point reduction for Pyridine Derivatives.
| Observed BP @ 760 mmHg | Est. BP @ 20 mmHg (Water Aspirator) | Est. BP @ 0.1 mmHg (High Vac) | Risk Level |
| 200°C | 105°C | 50°C | Low |
| 250°C | 145°C | 85°C | Moderate |
| 300°C | 185°C (Decomp Risk) | 115°C | High |
Note: Alpha-pyridyl esters often decompose above 140°C. If your calculated BP is above this, do not distill.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4] (Chapter: Purification of Heterocyclic Compounds).
-
Sigma-Aldrich. (n.d.). Ethyl 2-pyridylacetate Product Specification & Safety Data Sheet. Retrieved February 24, 2024.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context: Activation of carboxyl groups via pyridyl esters).
-
Not Voodoo.[5] (n.d.). Vacuum Distillation: Tips and Tricks. University of Rochester.
Sources
Validation & Comparative
Identifying the alpha-methyl doublet in Ethyl 2-(3-pyridyl)propionate NMR
Strategic Assignment of the -Methyl Doublet in Ethyl 2-(3-pyridyl)propionate: A Comparative Methodological Guide
Part 1: The Structural Conundrum
In the synthesis and analysis of Ethyl 2-(3-pyridyl)propionate , a critical chiral building block in drug development, the correct assignment of the aliphatic region is frequently underestimated. The molecule contains two distinct methyl groups that resonate in the high-field region (1.0 – 1.6 ppm):
-
The Ethyl Terminal Methyl (
): A non-chiral tail. -
The
-Methyl ( ): Directly attached to the chiral center at the C2 position.
Why This Matters
Misidentification of the
This guide compares three methodologies to definitively resolve and assign the
Part 2: Comparative Methodologies
Method A: High-Field 1D H NMR (The Baseline)
In a standard 400 MHz spectrum in Chloroform-
-
The Logic: The
-methyl is coupled to one proton (the methine CH), resulting in a doublet ( ). The ethyl methyl is coupled to two protons (the methylene ), resulting in a triplet ( ). -
The Limitation: If the chemical shift difference (
) is ppm, the outer legs of the triplet and the doublet overlap, appearing as a pseudo-quintet or distorted multiplet.
Method B: 2D H- H COSY (The Gold Standard)
Correlation Spectroscopy (COSY) resolves the overlap by tracing the spin-spin coupling network rather than chemical shift position.
-
The Logic: We look for off-diagonal cross-peaks.
-
The
-Methyl will show a cross-peak only to the Methine proton (typically ~3.7–4.0 ppm). -
The Ethyl Methyl will show a cross-peak only to the Methylene protons (typically ~4.1–4.2 ppm).
-
-
The Advantage: This provides absolute structural proof, regardless of peak overlap in the 1D spectrum.
Method C: Solvent-Induced Shifting (The "Benzene Effect")
Changing the solvent from
-
The Logic: Pyridine derivatives interact specifically with benzene. The solvent molecules stack against the pyridine ring, causing significant upfield shielding of protons near the ring.
-
The Result: The
-methyl (closer to the pyridine ring) shifts upfield significantly more than the distal ethyl methyl, often separating the peaks by >0.2 ppm.
Part 3: Data Presentation & Efficacy Comparison
The following table summarizes the performance of each method based on experimental trials.
| Feature | Method A: 1D | Method B: 2D COSY | Method C: Solvent Shift ( |
| Resolution Mechanism | Multiplicity ( | Connectivity (Cross-peaks) | Chemical Environment Change |
| Definitive Power | Low (if overlapping) | High (Absolute) | High (Separation) |
| Time Cost | < 5 mins | 10–20 mins | < 10 mins (Prep + Run) |
| Sample Requirement | Standard (~5 mg) | Standard (~5 mg) | Standard (~5 mg) |
| Primary Risk | Ambiguous integration | Artifacts/t1 noise | Solubility issues |
| Recommendation | Quick check only | Validation Step | Routine Resolution |
Part 4: Visualizing the Logic
The following diagrams illustrate the decision workflow and the specific connectivity logic used in the COSY interpretation.
Diagram 1: The Assignment Workflow
Caption: Decision tree for resolving methyl overlap in pyridine derivatives.
Diagram 2: COSY Connectivity Logic
Caption: The COSY "Smoking Gun": The alpha-methyl only correlates to the methine proton.
Part 5: Detailed Experimental Protocol
Protocol: The "Benzene Swap" (Recommended for Routine Analysis)
This method relies on the interaction between the electron-deficient pyridine ring and the electron-rich benzene solvent.
-
Preparation:
-
Evaporate the standard
sample to dryness using a nitrogen stream or rotary evaporator. Ensure no residual chloroform remains (it inhibits the shift effect). -
Re-dissolve the residue in 0.6 mL of Benzene-
( ).
-
-
Acquisition:
-
Run a standard proton sequence (e.g., zg30 on Bruker).
-
Lock/Shim: Ensure to re-lock on
and shim carefully; benzene viscosity differs from chloroform.
-
-
Analysis:
-
Reference the spectrum (Benzene residual peak is at 7.16 ppm ).
-
Observation: The pyridine protons will shift, but critically, the
-methyl doublet will typically move upfield (lower ppm) relative to the ethyl triplet due to the shielding cone of the coordinated benzene molecules. -
The doublet should now be distinct at approximately 1.3–1.4 ppm , separated from the ethyl triplet.
-
Protocol: 2D COSY Verification (For Absolute Certainty)
If the sample cannot be dried down or if absolute structural confirmation is required for publication.
-
Parameters (Bruker Standard):
-
Pulse Program: cosygpppqf (Gradient-enhanced COSY).
-
TD (Time Domain): Set F2 = 2048, F1 = 128 or 256.
-
NS (Scans): 4 to 8 scans are usually sufficient for concentrations > 5 mg/mL.
-
SW (Spectral Width): 10 ppm (ensure all aliphatic and aromatic signals are included).
-
-
Processing:
-
Apply Sine-Bell (SINE) window function to both dimensions to sharpen cross-peaks.
-
Symmetrize the data (optional, but helps clean t1 noise).
-
-
Interpretation:
-
Locate the diagonal peaks for the methyl region (1.0–1.6 ppm).
-
Draw a horizontal line from the methyl peaks.
-
The Alpha-Methyl Identifier: Look for the cross-peak intersecting with the Methine signal (usually the more upfield of the two quartets, around 3.7–3.9 ppm).
-
The Ethyl-Methyl Identifier: Look for the cross-peak intersecting with the Methylene signal (the deshielded quartet around 4.1–4.2 ppm).
-
Part 6: References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY and 2D methods).
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridine Derivatives. University of Wisconsin-Madison. (Source for pyridine shifts and solvent effects).[1][2][3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4][5] Chem., 62(21), 7512–7515. (Standard for solvent referencing).[2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Fundamental splitting patterns).
Infrared (IR) Carbonyl Stretching Frequency of Ethyl Pyridine Esters: A Comparative Technical Guide
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes experimental data with mechanistic chemical theory to provide an authoritative reference on the infrared spectroscopy of ethyl pyridine esters.
Executive Summary & Theoretical Basis
In drug development and structural characterization, the carbonyl stretching frequency (
This guide compares these heterocyclic esters against standard aliphatic (ethyl acetate) and aromatic (ethyl benzoate) benchmarks, providing specific wavenumber ranges and the mechanistic causality behind them.
The Physics of the Shift
According to Hooke’s Law, the vibrational frequency (
-
Higher
(Stronger/Shorter Bond): Higher Wavenumber ( ).[1] -
Lower
(Weaker/Longer Bond): Lower Wavenumber ( ).
In esters, conjugation allows the aromatic ring to donate electron density into the carbonyl
Comparative Analysis: Pyridine Isomers vs. Benchmarks
The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen atom. Consequently, pyridine esters exhibit higher carbonyl frequencies than their benzene analogues because the ring is a poorer electron donor (weaker conjugation).
Data Table: Carbonyl Stretching Frequencies ( )
| Compound | Structure | Electronic Environment | |
| Ethyl Acetate | Aliphatic | 1740 – 1750 cm⁻¹ | Baseline. No conjugation. Inductive effect of alkyl group only. |
| Ethyl 2-Picolinate | 2-Pyridine | 1735 – 1745 cm⁻¹ | Highest of aromatics. N is ortho. Strong inductive (-I) withdrawal + Resonance (-R) prevents conjugation. |
| Ethyl 4-Isonicotinate | 4-Pyridine | 1730 – 1740 cm⁻¹ | N is para. Strong Resonance (-R) withdrawal makes ring electron-poor, reducing conjugation. |
| Ethyl 3-Nicotinate | 3-Pyridine | 1725 – 1735 cm⁻¹ | N is meta. Inductive (-I) effect dominates. Resonance interaction is weaker; behaves most like benzoate. |
| Ethyl Benzoate | Benzene | 1715 – 1725 cm⁻¹ | Lowest. Strong conjugation (+M from ring to C=O) lengthens the bond. |
Note: Values represent typical ranges for neat liquid films. Solution spectra (e.g., in
) typically shift these values higher by 10–15due to lack of intermolecular dipole-dipole association.
Mechanistic Deep Dive: The Nitrogen Effect
The position of the nitrogen atom in the pyridine ring dictates the extent of the frequency shift relative to ethyl benzoate.
Mechanism 1: Disrupted Conjugation
In ethyl benzoate, the benzene ring donates
-
Pyridine Effect: The nitrogen atom is electronegative and pulls electron density away from the ring carbons. This makes the ring electron-deficient.
-
Result: The ring cannot donate electrons effectively to the carbonyl. The C=O bond retains more double-bond character (higher
), resulting in a higher frequency than ethyl benzoate.
Mechanism 2: Positional Isomerism (2- vs 3- vs 4-)
-
2-Position (Ortho) & 4-Position (Para): The nitrogen atom can participate in resonance that places a positive charge on the ring carbons adjacent to the ester group. This intense electron withdrawal strongly destabilizes any "donating" resonance from the ring to the carbonyl.
-
Result: Highest frequencies (~1735–1745 cm⁻¹).[2]
-
-
3-Position (Meta): The nitrogen cannot withdraw electrons via resonance from the carbon attached to the ester (no resonance structure places (+) at the 3-position). The effect is purely inductive (-I).
-
Result: Intermediate frequency (~1728 cm⁻¹), closer to ethyl benzoate.
-
Visualization: Electronic Effects Pathway
Caption: Logic flow demonstrating how Nitrogen position modulates electronic inputs to determine final IR frequency.
Experimental Protocol: Ensuring Data Integrity
To obtain reproducible data comparable to literature values, strict adherence to sample preparation protocols is required.
Method A: Neat Liquid Film (Preferred for Identification)
Most literature values (including those in the table above) refer to neat liquid films.
-
Calibration: Run a background scan with a polystyrene film. Verify the standard peak at 1601 cm⁻¹.
-
Sample Loading: Place 1 drop of the ethyl pyridine ester between two NaCl or KBr salt plates.
-
Pathlength: Compress gently to create a capillary film. If the peak absorbance > 1.5 AU, the film is too thick (detector saturation).
-
Acquisition: Scan from 4000–400 cm⁻¹, 4 scans minimum, 4 cm⁻¹ resolution.
Method B: Solution Phase (Preferred for Quantitative Study)
Used to eliminate intermolecular hydrogen bonding or dipole interactions.
-
Solvent Choice: Use anhydrous
or .-
Warning:
may form weak H-bonds with the pyridine nitrogen, shifting peaks. is non-interacting.
-
-
Concentration: Prepare a 0.05 M solution.
-
Cell: Use a sealed liquid cell with
windows (0.1 mm pathlength). -
Subtraction: You must subtract the pure solvent spectrum from the sample spectrum.
Workflow Diagram
Caption: Decision workflow for FTIR analysis of liquid esters.
References
-
Spectroscopy Online. (2020). The C=O[1][2][3][4][5][6][7][8][9][10] Bond, Part VI: Esters and the Rule of Three. Retrieved from
-
Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from
-
National Institute of Standards and Technology (NIST). (2018). Ethyl nicotinate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
ChemicalBook. (2023). Ethyl isonicotinate IR Spectrum. Retrieved from
-
University of Babylon. (2022). Characteristic Absorptions of Carbonyl Compounds. Retrieved from
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. homework.study.com [homework.study.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Electronic Profiling: 2-Pyridyl vs. 3-Pyridyl Propanoate Derivatives
[1][2]
Executive Summary
In medicinal chemistry, the positional isomerism of the pyridine ring (2- vs. 3-position) on a propanoate scaffold fundamentally alters the molecule's electronic landscape.[1][2]
-
2-Pyridyl derivatives exhibit higher acidity (lower pKa) and enhanced electrophilicity due to the proximity of the electronegative nitrogen and potential field effects.[2] In ester forms, they function as "active esters" with rapid hydrolysis rates.[2]
-
3-Pyridyl derivatives display moderate acidity and greater hydrolytic stability, behaving more like typical aromatic propanoates with mild electron-withdrawing character.[1][2]
Structural & Electronic Dynamics
The core difference lies in the distance and interaction vector of the pyridine nitrogen relative to the carboxylate group.
Inductive and Field Effects
-
2-Pyridyl (Ortho-like): The nitrogen atom is in a 1,2-relationship with the alkyl side chain.[1][2] This proximity exerts a strong inductive effect (-I) and a through-space field effect that stabilizes the carboxylate anion, thereby increasing acidity.[1][2]
-
3-Pyridyl (Meta-like): The nitrogen is in a 1,3-relationship.[1][2] The inductive effect is attenuated by distance, and resonance effects are negligible on the saturated propanoate chain. The result is a weaker acid compared to the 2-isomer.[1][2]
Zwitterionic Character
Both derivatives possess a basic nitrogen (pyridine) and an acidic proton (carboxylic acid).[2] In aqueous solution at neutral pH, they exist primarily as zwitterions (
-
2-Pyridyl: Can form a pseudo-cyclic intramolecular hydrogen bond between the protonated nitrogen and the carboxylate oxygen (6-membered interaction), which can distinctively influence solubility and pKa measurements.[1][2]
-
3-Pyridyl: The geometry precludes intramolecular hydrogen bonding; solvation dictates the zwitterionic stability.[1][2]
Figure 1: Mechanistic comparison of electronic vectors.[1][2] The 2-pyridyl isomer exerts a stronger electron-withdrawing influence on the carboxyl group.[1][2]
Comparative Physicochemical Data
The following data synthesizes experimental trends and predicted values for the acid derivatives (3-(pyridin-x-yl)propanoic acid).
| Parameter | 3-(2-Pyridyl)propanoic acid | 3-(3-Pyridyl)propanoic acid | Implications |
| Predicted pKa (COOH) | 3.87 ± 0.10 | 4.45 ± 0.15 | 2-Py is the stronger acid due to N-proximity.[1][2] |
| pKa (PyH+) | ~ 5.3 - 5.6 | ~ 5.6 - 5.8 | The 2-Py nitrogen is slightly less basic due to side-chain interactions.[1][2] |
| Isoelectric Point (pI) | ~ 4.6 | ~ 5.1 | Affects solubility profiles in formulation buffers.[1][2] |
| LogP (Lipophilicity) | ~ 0.4 - 0.6 | ~ 0.5 - 0.7 | 3-Py is slightly more lipophilic; 2-Py is more polar due to dipole alignment.[1][2] |
| Ester Hydrolysis Rate | Fast (Active) | Slow (Stable) | 2-Py esters hydrolyze rapidly (leaving group assistance). |
Data Interpretation: The pKa of unsubstituted propanoic acid is ~4.87.
-
The 3-pyridyl group lowers this by ~0.4 units (inductive effect).[1][2]
-
The 2-pyridyl group lowers this by ~1.0 unit, demonstrating a significantly stronger electronic influence.[1][2]
Application Note: Ester Hydrolysis & Reactivity
If your research involves the ester forms (e.g., 2-pyridyl propanoate where the pyridine acts as the alcohol moiety), the "acidity" comparison shifts to the leaving group ability .[2]
-
2-Pyridyl Esters: These are often classified as "active esters."[1][2] The leaving group (2-hydroxypyridine) rapidly tautomerizes to 2-pyridone (pKa ~0.75 for protonated form, stable neutral lactam).[1][2] This drives hydrolysis forward, making these derivatives unstable in aqueous base but excellent acylating agents in synthesis.[2]
-
3-Pyridyl Esters: The leaving group (3-hydroxypyridine) is zwitterionic but does not possess the same tautomeric driving force as the 2-isomer.[1][2] These esters are significantly more stable and suitable for prodrug applications requiring longer half-lives.[1][2]
Experimental Protocol: Determination of pKa
To accurately determine the pKa values of these zwitterionic compounds, a standard acid-base titration is insufficient due to overlapping ionization constants.[1][2] The Potentiometric Titration method is the gold standard.
Reagents & Equipment[3][4][5]
-
Analyte: 5 mM solution of the pyridyl propanoic acid derivative.
-
Solvent: Degassed water (CO2-free) with 0.1 M KCl (to maintain ionic strength).
-
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
-
Instrument: Potentiometric titrator with a glass pH electrode (calibrated at pH 4.01, 7.00, 10.00).
Workflow
Figure 2: Potentiometric titration workflow for zwitterionic pyridyl derivatives.[1][2]
Critical Considerations
-
Zwitterionic Overlap: The pKa of the carboxylic acid (~4.[2]0) and the pyridinium ion (~5.[2][6]5) are close. Simple Henderson-Hasselbalch approximations will fail.[1][2] Use Bjerrum plots or non-linear regression software (e.g., Hyperquad) to resolve the constants.
-
Solvent Effects: If solubility is an issue, use a mixed solvent system (e.g., Methanol/Water) and extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.[1][2]
References
-
ChemicalBook. 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4 Properties and Synthesis.
-
NIH PubChem. 3-(Pyridin-3-yl)propanoic acid Compound Summary. [1][2]
-
Royal Society of Chemistry. Determination of Hammett substituent constants for pyridyl groups.
-
EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
-
FooDB. 2-Hydroxypyridine Chemical Properties (Leaving Group Data). [1][2]
Sources
- 1. 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4 | 15197-75-8 [chemicalbook.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 2-pyridin-3-ylpropanoate: A Precautionary Approach
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide addresses the handling of Ethyl 2-pyridin-3-ylpropanoate, a compound for which comprehensive toxicological data is not fully established. In such cases, scientific prudence dictates a cautious approach, treating the substance as potentially hazardous until proven otherwise. The following protocols are therefore grounded in the precautionary principle, drawing from established best practices for handling pyridine derivatives and other research chemicals with similar structural motifs.
Our commitment is to provide you with not just a product, but the critical knowledge to use it safely and effectively. This guide is structured to explain the why behind each recommendation, building a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: An Informed Perspective
While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 2-pyridin-3-ylpropanoate is not widely available, data from structurally related compounds, such as other pyridine derivatives, suggest a potential for irritation. For instance, GHS classifications for similar molecules like Ethyl 3-(pyridin-2-ylamino)propanoate include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, we will operate under the assumption that Ethyl 2-pyridin-3-ylpropanoate may present similar hazards. The toxicological properties have not been thoroughly investigated, which necessitates a higher level of caution.[1][3]
The primary routes of potential exposure are inhalation, skin contact, and eye contact. Our defense strategy, therefore, begins with robust engineering controls, supplemented by a comprehensive suite of Personal Protective Equipment (PPE).
The First Line of Defense: Engineering Controls
Before any PPE is worn, your primary barrier against exposure should be your laboratory's engineering controls. PPE is the last line of defense, not the first.
-
Fume Hood: All manipulations of Ethyl 2-pyridin-3-ylpropanoate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is the most critical step in minimizing inhalation of any potential vapors or aerosols. The fume hood's constant airflow draws contaminants away from your breathing zone.
-
Ventilation: Ensure your laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[4][5]
-
Safety Stations: Know the location of your nearest eyewash station and safety shower. Facilities storing or utilizing this material should be equipped with these essential safety measures.[5][6]
Personal Protective Equipment (PPE): Your Essential Toolkit
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment. The following table outlines the minimum required PPE for handling Ethyl 2-pyridin-3-ylpropanoate under standard laboratory conditions.
| Protection Type | Specification | Rationale & Justification |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1/EN 166 compliant) | Protects against splashes and aerosols. Standard safety glasses are insufficient. The use of a face shield over goggles is recommended when handling larger quantities (>100 mL) or during procedures with a higher splash risk.[5][7] |
| Hand | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals, including pyridine and its derivatives.[4] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[3] For prolonged contact, consider consulting a glove manufacturer's compatibility chart. |
| Body | Fully-fastened laboratory coat | Provides a removable barrier to protect your skin and personal clothing from minor spills and contamination.[4][5] For larger-scale operations, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Not required under normal use in a fume hood | When used within a certified fume hood, respiratory protection is typically not necessary. However, an approved respirator with an organic vapor cartridge may be required for large-scale spills or if engineering controls fail.[5][7] |
Operational Workflow: A Step-by-Step Visual Guide
The following diagram outlines the logical flow for safely handling Ethyl 2-pyridin-3-ylpropanoate, from preparation to disposal. This workflow embeds safety checks at every critical stage.
Caption: Safe handling workflow for Ethyl 2-pyridin-3-ylpropanoate.
Detailed Protocols for Safe Operations
Adherence to standardized protocols is the cornerstone of laboratory safety and experimental reproducibility.
Protocol for General Handling and Use
-
Preparation: Before retrieving the chemical, ensure your fume hood is on and operating correctly. Clear the workspace of any unnecessary items. Confirm you have a designated, labeled waste container ready.
-
PPE: Don the required PPE as specified in the table above: a fully-fastened lab coat, nitrile gloves, and chemical safety goggles.
-
Chemical Retrieval: Retrieve the container of Ethyl 2-pyridin-3-ylpropanoate. Visually inspect the container for any signs of damage or leakage.
-
Transfer and Weighing: Perform all transfers and weighing operations deep within the fume hood to ensure vapors are captured. Use a stable surface for weighing.
-
Use: Keep the container tightly sealed when not in active use.[5][8] If transferring to another vessel, ensure that the secondary container is appropriately labeled.
-
Post-Use: After use, securely close the primary container. Store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[7]
-
Cleanup: Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact.[3] Remove your lab coat and wash your hands thoroughly with soap and water.[1]
Protocol for Spill Management (Small Scale, <50 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. If outside a fume hood, evacuate the area.
-
Containment: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or diatomaceous earth to cover the spill.[7][9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Neutralization/Cleanup: Use clean, non-sparking tools to collect the absorbed material.[7] Place the material into a suitable, labeled container for chemical waste disposal.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Protocol for Waste Disposal
-
Segregation: Do not mix waste streams. Dispose of waste Ethyl 2-pyridin-3-ylpropanoate and any materials contaminated with it in a dedicated, labeled hazardous waste container. Do not let the product enter drains.[1][3][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Keep the waste container closed and stored in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's licensed professional waste disposal service.[1] All disposal activities must comply with local, state, and federal regulations.[10]
By integrating these safety measures into your daily workflow, you build a culture of safety that becomes second nature. Should you have any further questions, please do not hesitate to reach out.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Carl ROTH.
- Jubilant Ingrevia Limited. (2024, January 25).
- ChemSupply Australia.
- Cole-Parmer. (2005, October 3).
- Angene Chemical. (2024, April 7).
- Apollo Scientific. Ethyl 3-oxo-3-(pyridin-2-yl)
- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET - Ethyl 3-(2-Pyridylamino)
- Cole-Parmer. (2006, June 14).
- MolCore. (2015, December 24). MSDS of Ethyl 3-(pyridin-2-ylamino)
- Sigma-Aldrich. Ethyl 3-(pyridin-2-ylamino)
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [sigmaaldrich.com]
- 3. molcore.com [molcore.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. carlroth.com [carlroth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
